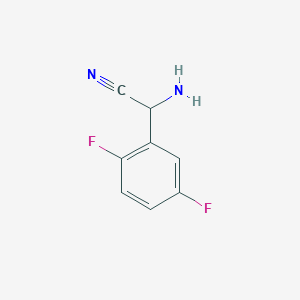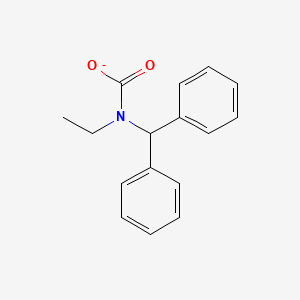
m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- is a complex organic compound with significant applications in various fields. It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a thiazinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- typically involves multiple steps. One common method includes the diazotization of m-toluidine followed by a Sandmeyer reaction to introduce the chloro substituent. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the formation of the thiazinyl ring through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent and thiazinyl ring contribute to its binding affinity to target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-alpha,alpha,alpha-trifluoro-m-toluidine: Shares similar structural features but lacks the thiazinyl ring.
3-Amino-4-fluorobenzotrifluoride: Contains a trifluoromethyl group and an amino group but differs in the position of substituents.
6-Methoxy-alpha,alpha,alpha-trifluoro-m-toluidine: Similar trifluoromethyl group but with a methoxy substituent instead of chloro.
Uniqueness
m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- is unique due to the combination of its trifluoromethyl group, chloro substituent, and thiazinyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
102396-02-1 |
|---|---|
Molecular Formula |
C11H10ClF3N2S |
Molecular Weight |
294.72 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H10ClF3N2S/c12-8-3-2-7(11(13,14)15)6-9(8)17-10-16-4-1-5-18-10/h2-3,6H,1,4-5H2,(H,16,17) |
InChI Key |
FRTWVYOZMPESPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


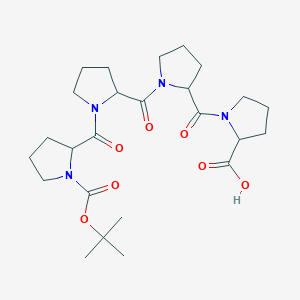
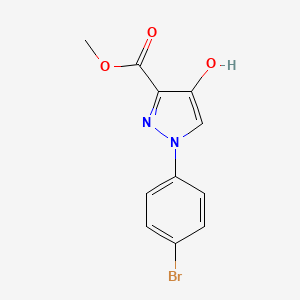
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)
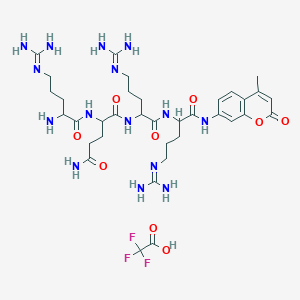
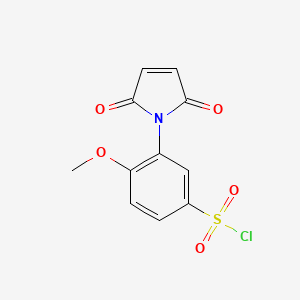

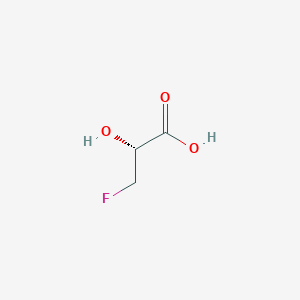
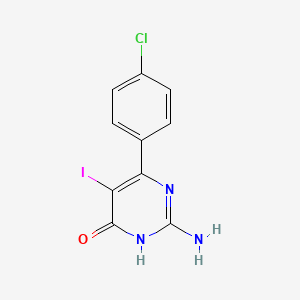
![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)
![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114585.png)
